molecular formula C11H13BrN4 B7152602 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile

2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile

Cat. No.: B7152602
M. Wt: 281.15 g/mol
InChI Key: IWALUPZKZAXSAS-UHFFFAOYSA-N
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Description

2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a pentanedinitrile moiety.

Preparation Methods

The synthesis of 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile typically involves the alkylation of pyrazoles with bromomethyl compounds. One common method involves the use of t-BuOK/THF as the base and solvent, respectively . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[(4-Bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the pentanedinitrile group, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-8-11(12)9(2)16(15-8)7-10(6-14)4-3-5-13/h10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWALUPZKZAXSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(CCC#N)C#N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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